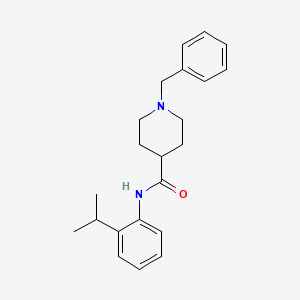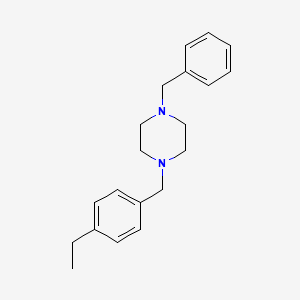![molecular formula C18H17N5O2 B6111893 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It acts as a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in learning and memory processes in the brain.
Mécanisme D'action
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine selectively blocks the activity of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of cognitive processes such as learning and memory. By inhibiting the activity of this receptor, 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine enhances the activity of other neurotransmitter systems such as glutamate and dopamine, which are also involved in cognitive function.
Biochemical and Physiological Effects
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been shown to improve cognitive function and memory retention in animal models and clinical trials. It also has a favorable safety and tolerability profile, with no significant adverse effects reported in clinical trials. However, further studies are needed to determine its long-term safety and efficacy in larger patient populations.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has several advantages for lab experiments, including its selectivity for the M1 muscarinic acetylcholine receptor and its favorable safety and tolerability profile. However, its limited solubility in aqueous solutions and potential off-target effects on other muscarinic receptor subtypes may pose challenges in experimental design and interpretation.
Orientations Futures
There are several future directions for the development and application of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine. First, further studies are needed to determine its long-term safety and efficacy in larger patient populations with cognitive disorders such as Alzheimer's disease and schizophrenia. Second, the potential use of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine in combination with other drugs or therapies for cognitive disorders should be explored. Third, the development of more potent and selective M1 muscarinic receptor antagonists based on the structure of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine could lead to the discovery of new drugs for the treatment of cognitive disorders. Finally, the use of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine as a tool compound for investigating the role of the M1 muscarinic receptor in cognitive processes could provide valuable insights into the underlying mechanisms of cognitive function and dysfunction.
Méthodes De Synthèse
The synthesis of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine involves several steps, including the preparation of 4-(1H-tetrazol-1-yl)benzoyl chloride, which is then reacted with morpholine in the presence of a base to obtain the target compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on cognitive disorders. In animal models, 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been shown to improve cognitive function and memory retention. Clinical trials have also demonstrated its safety and tolerability in healthy volunteers and patients with Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(2-phenylmorpholin-4-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(15-6-8-16(9-7-15)23-13-19-20-21-23)22-10-11-25-17(12-22)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTGJGHVAWVLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6111824.png)
![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)
![6-chloro-3-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6111846.png)
![2,2-dimethyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6111850.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6111870.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6111887.png)
![3-(4-chlorophenyl)-7-cyclopropyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6111899.png)

![ethyl [(5-chloro-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B6111919.png)
![N,N-dimethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6111926.png)